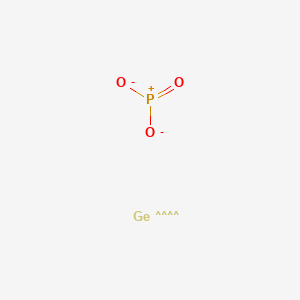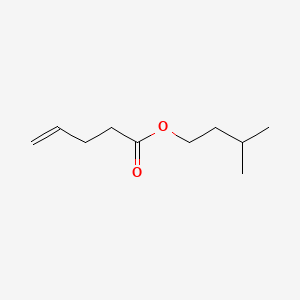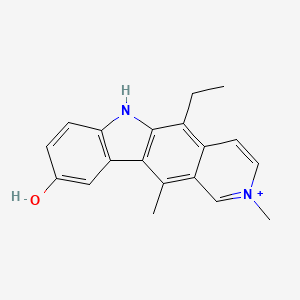
Germanium(2+) phosphonate(1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of germanium(2+) phosphonate(1:1) typically involves the reaction of germanium dioxide (GeO2) with phosphonic acid (H3PO3) under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the starting materials. The resulting product is then purified through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of germanium(2+) phosphonate(1:1) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity germanium dioxide and phosphonic acid, with stringent control over reaction conditions to ensure consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Germanium(2+) phosphonate(1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state germanium compounds.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The phosphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve the use of halides or other nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium(IV) compounds, while reduction may produce germanium(0) or germanium(II) species .
Scientific Research Applications
Germanium(2+) phosphonate(1:1) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of germanium(2+) phosphonate(1:1) involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical processes, including enzyme activity and signal transduction pathways. Its effects are mediated through the formation of reactive oxygen species (ROS) and the modulation of redox-sensitive signaling pathways .
Comparison with Similar Compounds
Germanium dioxide (GeO2): A common precursor for the synthesis of germanium compounds.
Germanium(IV) chloride (GeCl4): Used in the production of high-purity germanium for electronic applications.
Phosphonic acid (H3PO3): A key reagent in the synthesis of phosphonate compounds.
Uniqueness: Germanium(2+) phosphonate(1:1) is unique due to its specific combination of germanium and phosphonate, which imparts distinct physicochemical properties and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
29850-62-2 |
|---|---|
Molecular Formula |
GeO3P- |
Molecular Weight |
151.60 g/mol |
InChI |
InChI=1S/Ge.HO3P/c;1-4(2)3/h;(H,1,2,3)/p-1 |
InChI Key |
IKOUBGRXFMQLTK-UHFFFAOYSA-M |
Canonical SMILES |
[O-][P+](=O)[O-].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12645544.png)













